Benzyl 3,3-dimethyl-2-oxobutanoate
Description
Benzyl 3,3-dimethyl-2-oxobutanoate is a β-keto ester characterized by a benzyl ester group attached to a 3,3-dimethyl-2-oxobutanoate backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of diazo compounds and heterocyclic frameworks. For instance, it reacts with p-methoxyhydrazine to form benzyl 2-diazo-3,3-dimethylbutanoate, a precursor for C–C bond insertion reactions . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.50–7.32 (m, 5H, aromatic), 5.20 (s, 2H, -OCH₂Ph), 1.29 (s, 9H, -C(CH₃)₃) .
- ¹³C NMR (CDCl₃): δ 166.5 (ester carbonyl), 136.4 (quaternary aromatic carbon), 128.6–128.0 (aromatic carbons), 65.9 (-OCH₂Ph), 29.9 and 28.9 (tert-butyl carbons) .
Its IR spectrum confirms the presence of a diazo group (2081 cm⁻¹) and ester carbonyl (1693 cm⁻¹) .
Properties
CAS No. |
114591-02-5 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl 3,3-dimethyl-2-oxobutanoate |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)11(14)12(15)16-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI Key |
BMWHEHYHAPNOJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl 3,3-dimethyl-2-oxobutanoate can be synthesized through the alkylation of enolate ions. The starting material, ethyl 3-oxobutanoate, is converted into its enolate ion using a strong base such as sodium ethoxide. The enolate ion then undergoes alkylation with benzyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale alkylation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents include ethyl 3-oxobutanoate, sodium ethoxide, and benzyl bromide .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3,3-dimethyl-2-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions
Major Products Formed
Oxidation: this compound can be oxidized to form benzyl 3,3-dimethyl-2-oxobutanoic acid.
Reduction: Reduction can yield benzyl 3,3-dimethyl-2-hydroxybutanoate.
Substitution: Substitution reactions can produce various benzyl-substituted derivatives
Scientific Research Applications
Benzyl 3,3-dimethyl-2-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of benzyl 3,3-dimethyl-2-oxobutanoate involves its reactivity as an ester. The ester group can undergo hydrolysis to form carboxylic acids and alcohols. The benzyl group can participate in various substitution reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
Ethyl 2-(3-Methylbenzyl)-3-oxobutanoate
- Structure : Features an ethyl ester and a 3-methylbenzyl substituent at the β-position.
- Molecular Weight: 234.29 g/mol vs. 220.27 g/mol for benzyl 3,3-dimethyl-2-oxobutanoate.
Methyl 2-Benzoylamino-3-oxobutanoate
- Structure: Contains a methyl ester and a benzoylamino group at the α-position.
- Applications: Used in synthesizing imidazole and oxazoloquinoline derivatives via cyclization with aromatic amines .
- Reactivity: The benzoylamino group directs regioselectivity in cyclization reactions, unlike the tert-butyl group in this compound, which primarily influences steric stabilization .
3,3-Dimethyl-2-oxobutanoate (Free Acid)
- Thermodynamic Data : In enzymatic reactions catalyzed by pyridoxal 5-phosphate, the free acid participates in transamination with L-tert-leucine and 2-oxoglutarate (ΔG° = -6.18 kJ mol⁻¹, ΔH° = 4.9 kJ mol⁻¹) .
- Comparison : The benzyl ester form enhances solubility in organic solvents, making it preferable for synthetic applications over the free acid, which is more relevant in biochemical pathways .
Benzyl Benzoate (BB)
- Structure : A simple benzyl ester of benzoic acid, lacking the β-keto and tert-butyl groups.
- Biological Activity : 25% BB demonstrates 87% cure rates in scabies treatment, outperforming permethrin due to its acaricidal properties and low resistance development .
- Divergent Applications: While BB is used clinically, this compound is specialized for synthetic chemistry, highlighting the impact of structural modifications on functionality .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Ester Group | Key Substituents | Primary Application |
|---|---|---|---|---|
| This compound | 220.27 | Benzyl | tert-Butyl, β-keto | Diazo compound synthesis |
| Ethyl 2-(3-methylbenzyl)-3-oxobutanoate | 234.29 | Ethyl | 3-Methylbenzyl | Discontinued (limited use) |
| Methyl 2-benzoylamino-3-oxobutanoate | 235.23 | Methyl | Benzoylamino | Heterocyclic synthesis |
| Benzyl Benzoate | 212.25 | Benzyl | None (simple ester) | Topical scabies treatment |
Table 2: Thermodynamic and Reactivity Data
Key Research Findings
- Synthetic Utility: this compound’s tert-butyl group stabilizes intermediates in C–C insertion reactions, enabling moderate yields (47%) under DBU catalysis .
- Biological Contrasts: While benzyl benzoate is clinically effective, the tert-butyl and β-keto groups in this compound preclude direct therapeutic use, emphasizing its niche in synthesis .
- Thermodynamic Stability : The free acid’s favorable ΔG° (-6.18 kJ mol⁻¹) underscores its role in enzymatic pathways, whereas the ester form’s synthetic utility arises from its organic solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
